![molecular formula C13H16O3 B3029312 Ethyl 3-oxo-4-(p-tolyl)butanoate CAS No. 62135-86-8](/img/structure/B3029312.png)
Ethyl 3-oxo-4-(p-tolyl)butanoate
Overview
Description
Ethyl 3-oxo-4-(p-tolyl)butanoate is a chemical compound with the molecular formula C13H16O3 . It is also known as Ethyl 4-(4-methylphenyl)-3-oxobutanoate . This compound is a useful synthetic intermediate and is used to prepare pyrazolone derivatives as antiprion compounds .
Synthesis Analysis
The synthesis of this compound involves the reaction of Monoethyl monopotassium malonate with tetrahydrofuran . It can also be prepared by reacting ethyl ethanoate (CH3COOC2H5) with sodium or sodium ethoxide .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C13H16O3 . The compound shows keto-enol tautomerism and contains about 7% of the enol form .Chemical Reactions Analysis
This compound shows keto-enol tautomerism . More detailed information about its chemical reactions could not be found in the available resources.Physical And Chemical Properties Analysis
This compound has a molar mass of 220.26 g/mol . It has a density of 1.073 g/cm³ . The boiling point of this compound is 309.2°C at 760 mmHg . The flash point is 132.8°C , and the vapor pressure is 0.000648 mmHg at 25°C . The refractive index is 1.506 .Scientific Research Applications
Synthesis and Material Properties
Fluorescence Properties : Ethyl 3-oxo-4-(p-tolyl)butanoate derivatives have been synthesized and their fluorescence properties studied, showing different emission spectra in various solvents, indicating potential applications in optical materials (Krzyżak, Śliwińska, & Malinka, 2015).
Structural Analysis : Structural analysis of compounds synthesized from this compound revealed interesting molecular configurations, which could have implications in material science and molecular engineering (Wu, 2014).
Organic Synthesis and Chemical Reactions
Biginelli Reaction : In the realm of organic synthesis, the compound has been used in microwave-mediated, catalyst- and solvent-free Biginelli reactions to synthesize novel tetrahydropyrimidines (Harikrishnan, Rajesh, Perumal, & Almansour, 2013).
Synthesis of β-Oxoalkanonitriles : It has also been involved in the synthesis of 3-[2,6-Diaryl-4- pyridyl]-3-oxopropanenitriles, which are valuable in chemical research (Riyadh, Al-Matar, & Elnagdi, 2008).
Pharmaceutical Research
Sortase A Inhibitors : In pharmaceutical research, derivatives of this compound have been identified as new classes of sortase A transpeptidase inhibitors, which are crucial in tackling Gram-positive pathogens (Maggio et al., 2016).
Antimycobacterial Agents : Additionally, compounds derived from this compound have shown potential as antimycobacterial agents, indicating their significance in developing new treatments for tuberculosis (Raju et al., 2010).
Safety and Hazards
While specific safety and hazard information for Ethyl 3-oxo-4-(p-tolyl)butanoate is not available, general precautions should be taken while handling this compound. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Ethyl 3-oxo-4-(p-tolyl)butanoate, also known as 3-Oxo-4-p-tolyl-butyric acid ethyl ester, is an organic compound with a wide range of applications in the field of organic synthesis . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
It’s known that the compound can be used as a raw material for the synthesis of other important organic compounds, such as drugs, fragrances, and dyes .
Mode of Action
It’s known that the compound shows keto-enol tautomerism and contains about 7% of the enol form . This property might play a role in its interaction with its targets.
Pharmacokinetics
It’s known that the compound is soluble in organic solvents, such as alcohols and ethers, but insoluble in water . This solubility profile may influence its bioavailability and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. suggests that the presence and type of solvent can significantly impact its action and stability. Furthermore, it’s a flammable liquid, and contact with a fire source may cause a fire , indicating that safety measures must be taken when handling this compound.
properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-3-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(15)9-12(14)8-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXNSFVXXGAUMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654151 | |
Record name | Ethyl 4-(4-methylphenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62135-86-8 | |
Record name | Ethyl 4-(4-methylphenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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